Tyrphostin A1

Vue d'ensemble

Description

Tyrphostin 1: est un inhibiteur de petite molécule de la fonction de la tyrosine kinase du récepteur du facteur de croissance épidermique. Il appartient à la famille des tyrphostines, connue pour sa capacité à inhiber la phosphorylation des tyrosines dans les voies de transduction du signal.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : : Tyrphostin 1 peut être synthétisé par une réaction impliquant la condensation du 4-méthoxybenzaldéhyde avec le malononitrile. La réaction a généralement lieu en présence d'une base comme la pipéridine, qui agit comme catalyseur .

Méthodes de production industrielle : : La production industrielle de Tyrphostin 1 suit des voies de synthèse similaires mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : : Tyrphostin 1 subit principalement des réactions de substitution en raison de la présence des groupes nitriles. Il peut également participer à des réactions d'addition avec des nucléophiles .

Réactifs et conditions courantes : : Les réactifs courants utilisés dans les réactions avec Tyrphostin 1 comprennent des bases comme la pipéridine et des solvants tels que le chloroforme et le diméthylsulfoxyde (DMSO). Les réactions sont généralement effectuées à température ambiante ou à des températures légèrement plus élevées .

Principaux produits : : Les principaux produits formés à partir de réactions impliquant Tyrphostin 1 dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions avec des nucléophiles peuvent conduire à la formation de dérivés substitués .

Applications de la recherche scientifique

Chimie : : En chimie, Tyrphostin 1 est utilisé comme outil pour étudier l'inhibition des tyrosine kinases. Il aide à comprendre le rôle de la phosphorylation des tyrosines dans diverses voies biochimiques .

Biologie : : En recherche biologique, Tyrphostin 1 est utilisé pour inhiber la tyrosine kinase du récepteur du facteur de croissance épidermique, qui est impliquée dans la croissance et la différenciation cellulaires. Cela en fait un outil précieux dans l'étude des voies de signalisation cellulaire .

Médecine : : En recherche médicale, Tyrphostin 1 a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer. Il a été démontré qu'il inhibait la croissance de certaines cellules cancéreuses en bloquant le récepteur du facteur de croissance épidermique .

Industrie : : Dans l'industrie pharmaceutique, Tyrphostin 1 est utilisé dans le développement de nouveaux médicaments ciblant les tyrosine kinases. Il sert de composé de tête pour la conception d'inhibiteurs plus puissants et plus sélectifs .

Mécanisme d'action

Tyrphostin 1 exerce ses effets en inhibant la tyrosine kinase du récepteur du facteur de croissance épidermique. Il se lie au sous-site substrat du domaine tyrosine kinase protéique, empêchant la phosphorylation des résidus tyrosine. Cette inhibition perturbe les voies de transduction du signal qui sont essentielles à la croissance et à la prolifération cellulaires . De plus, Tyrphostin 1 a été montré pour bloquer les canaux calciques et inhiber la croissance des cellules musculaires lisses vasculaires .

Applications De Recherche Scientifique

Biochemical Mechanisms

Tyrphostin A1 functions by binding to the active sites of protein tyrosine kinases, thereby inhibiting their activity. This inhibition can lead to alterations in various cellular processes, including:

- Cell Proliferation : Inhibition of growth factor signaling pathways.

- Apoptosis : Modulation of programmed cell death pathways.

- Cytoskeletal Dynamics : Influencing cell shape and motility through effects on cytoskeletal proteins.

Cardiac Research

This compound has been utilized in studies examining cardiac myocytes. Research indicates that while this compound itself is less effective than other tyrphostins in modulating calcium currents in guinea pig ventricular myocytes, it serves as a critical control compound in experiments assessing the roles of tyrosine phosphorylation in cardiac function .

Neurobiology

In neurobiological studies, this compound has been shown to inhibit the release of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor from activated microglia. This suggests potential applications in neurodegenerative disease models where inflammation plays a critical role .

Cancer Research

This compound has been explored for its effects on cancer cell lines. It has been reported to inhibit EGF receptor-mediated signaling pathways, which are crucial for cell proliferation and survival in various cancers . This inhibition can lead to reduced tumor growth and metastasis.

Cell Signaling Studies

The compound has been employed to dissect signaling pathways involving tyrosine phosphorylation. For instance, studies have demonstrated that this compound can modulate the phosphorylation state of proteins involved in cytoskeletal rearrangements during cellular responses to external stimuli .

Case Studies and Experimental Findings

Mécanisme D'action

Tyrphostin 1 exerts its effects by inhibiting the epidermal growth factor receptor kinase. It binds to the substrate subsite of the protein tyrosine kinase domain, preventing the phosphorylation of tyrosine residues. This inhibition disrupts the signal transduction pathways that are essential for cell growth and proliferation . Additionally, Tyrphostin 1 has been shown to block calcium channels and inhibit the growth of vascular smooth muscle cells .

Comparaison Avec Des Composés Similaires

Composés similaires : : D'autres composés de la famille des tyrphostines comprennent Tyrphostin AG 1478, Tyrphostin AG 879 et Tyrphostin AG 555 .

Unicité : : Tyrphostin 1 est unique par sa valeur IC50 relativement élevée par rapport aux autres tyrphostines, ce qui en fait un inhibiteur plus faible des tyrosine kinases. Cette propriété permet de l'utiliser comme contrôle négatif dans les études, contribuant à différencier les effets spécifiques et non spécifiques de l'inhibition des tyrosine kinases .

Activité Biologique

Tyrphostin A1 is a member of the tyrphostin family, known for its role as a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinases. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to interfere with signaling pathways that promote tumor growth and survival. This article delves into the biological activity of this compound, summarizing key findings from various studies, including case studies and relevant data.

This compound functions primarily by inhibiting the activity of EGFR, which is implicated in numerous malignancies. The inhibition of EGFR leads to a cascade of effects that can hinder cellular proliferation and survival:

- Inhibition of Tyrosine Kinase Activity : this compound has been shown to have a high IC50 value (>1250 µM), indicating its relatively weak inhibition compared to other tyrphostins. However, it still plays a role in modulating tyrosine kinase activity in certain contexts .

- Impact on Cellular Signaling : By blocking EGFR signaling, this compound disrupts pathways that are crucial for cell growth and differentiation. This can lead to reduced tumorigenesis in cancer cells that overexpress EGFR .

Biological Effects

The biological effects of this compound extend beyond mere inhibition of tyrosine kinases:

Case Study 1: Inhibition of Tumor Growth

A study involving guinea pig ventricular myocytes demonstrated that while this compound did not significantly alter basal tyrosine kinase activity, it could still influence downstream signaling pathways relevant to tumor growth when used in combination with other agents .

Case Study 2: Cardiovascular Implications

In experiments assessing cardiac myocytes, the effects of this compound were compared with other tyrphostins. The findings suggested that while it acted as a negative control in some assays, it might still exert protective effects against oxidative stress in cardiac tissue .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Propriétés

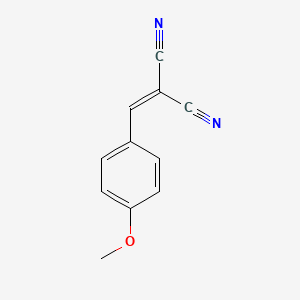

IUPAC Name |

2-[(4-methoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHFCPXBKJPCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182508 | |

| Record name | ((4-Methoxyphenyl)methylene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2826-26-8 | |

| Record name | Propanedinitrile, ((4-methoxyphenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2826-26-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ((4-Methoxyphenyl)methylene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin A1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.